molecular formula C20H18BrN3O B3312897 1-[(4-bromophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 946335-25-7

1-[(4-bromophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B3312897
CAS No.: 946335-25-7
M. Wt: 396.3 g/mol
InChI Key: DYQLIHQYEWXSHI-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at position 1 with a 4-bromobenzyl group and at position 2 with a 5-propyl-1,3,4-oxadiazole moiety. The indole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric mimicry of tryptophan and interactions with biological targets . The 1,3,4-oxadiazole ring enhances metabolic stability and confers electron-withdrawing properties, while the 4-bromophenyl group may influence lipophilicity and halogen bonding interactions .

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O/c1-2-5-19-22-23-20(25-19)18-12-15-6-3-4-7-17(15)24(18)13-14-8-10-16(21)11-9-14/h3-4,6-12H,2,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQLIHQYEWXSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The bromophenyl group is usually introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-diones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is not fully understood, but it is believed to involve interactions with various molecular targets. The indole core can interact with multiple receptors and enzymes, modulating their activity. The oxadiazole ring may also contribute to the compound’s bioactivity by interacting with specific proteins or nucleic acids.

Comparison with Similar Compounds

Key Insights and Implications

  • Halogen Effects : Bromine at the para position enhances antibacterial potency compared to chlorine or fluorine, likely due to increased lipophilicity and halogen bonding .
  • Oxadiazole Substituents : Propyl chains improve metabolic stability, while sulfanyl groups may introduce toxicity risks despite antibacterial efficacy .
  • Indole vs. Benzimidazole : Indole derivatives generally exhibit better membrane penetration, whereas benzimidazoles show stronger metal-binding capabilities .

Biological Activity

Overview

The compound 1-[(4-bromophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic derivative of indole, notable for its diverse biological activities. This compound features a unique structure that includes a bromophenyl group, an oxadiazole ring, and an indole core. Such structural characteristics suggest potential therapeutic applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

The IUPAC name of the compound is 2-[1-[(4-bromophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole . Its molecular formula is C20H18BrN3OC_{20}H_{18}BrN_3O with a molecular weight of approximately 396.28 g/mol. The presence of the bromine atom and the oxadiazole ring is significant for its biological activity.

PropertyValue
Molecular FormulaC20H18BrN3O
Molecular Weight396.28 g/mol
IUPAC Name2-[1-[(4-bromophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole
CAS Number946335-25-7

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The indole core can modulate receptor activity and influence signaling pathways, while the oxadiazole ring may enhance binding affinity to specific proteins or nucleic acids. This multi-target interaction profile is characteristic of many bioactive compounds derived from indoles.

Antimicrobial Activity

Research has demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported in studies for related compounds with similar structures, showing effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
CompoundMIC (μg/mL)Activity Type
7b0.22 - 0.25Antibacterial
Indole derivatives0.0039 - 0.025Antibacterial

These findings suggest that the compound may possess comparable antimicrobial efficacy.

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. Preliminary studies indicate that This compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

Several case studies have highlighted the potential therapeutic applications of related indole derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated various indole derivatives against standard bacterial strains and found significant inhibitory effects on growth rates.
  • Anticancer Research : Research involving the testing of indole derivatives on cancer cell lines demonstrated promising results in reducing cell viability and inducing apoptosis.

Comparative Analysis

When compared to other known bioactive compounds with similar structures:

Compound NameActivityReference
Indole-3-acetic acidPlant hormone
5-fluoro-indole derivativesAntiviral
Brominated pyrazolesAntimicrobial

The unique combination of functional groups in This compound may confer distinct advantages in terms of bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-bromophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 2
1-[(4-bromophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

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